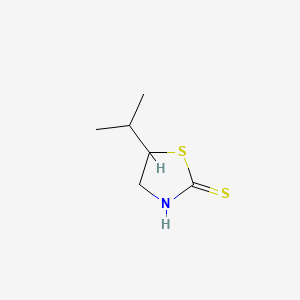
5-Propan-2-yl-1,3-thiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propan-2-yl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of sulfur and nitrogen in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propan-2-yl-1,3-thiazolidine-2-thione typically involves the reaction of isothiocyanates with primary amines. One common method includes the reaction of isopropylamine with carbon disulfide and an alkyl halide under basic conditions to form the desired thiazolidine-2-thione ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Propan-2-yl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Propan-2-yl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of 5-Propan-2-yl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of xanthine to uric acid . Additionally, the compound’s sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: A parent compound with similar structural features but lacking the isopropyl group.
Thiazolidine-4-one: Another related compound with a carbonyl group at the fourth position instead of a thione group.
Thiazole: A simpler heterocyclic compound with a similar sulfur-nitrogen ring structure but different reactivity.
Uniqueness
5-Propan-2-yl-1,3-thiazolidine-2-thione is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved pharmacokinetic properties and increased potency in various applications .
Eigenschaften
CAS-Nummer |
1437-93-0 |
|---|---|
Molekularformel |
C6H11NS2 |
Molekulargewicht |
161.281 |
IUPAC-Name |
5-propan-2-yl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
VBBYTQFIAMSXNF-UHFFFAOYSA-N |
SMILES |
CC(C)C1CNC(=S)S1 |
Synonyme |
2-Thiazolidinethione,5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















